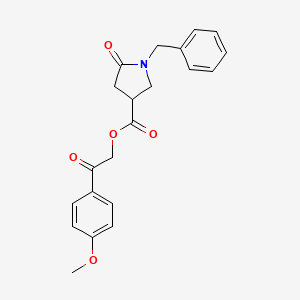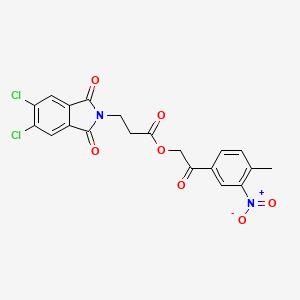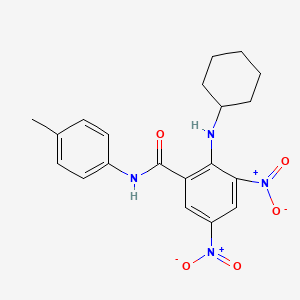
4-(Di-tert-butylphosphanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Di-tert-butylphosphanyl)benzoic acid is an organic compound with the molecular formula C15H23O2P. It contains a benzoic acid moiety substituted with a di-tert-butylphosphanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di-tert-butylphosphanyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with di-tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The reaction conditions often require heating to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Di-tert-butylphosphanyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The phosphanyl group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are frequently used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Coupling Reactions: Various coupled products depending on the electrophile used.
Scientific Research Applications
4-(Di-tert-butylphosphanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(Di-tert-butylphosphanyl)benzoic acid involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group can donate electron density to metal atoms, facilitating various catalytic reactions. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the phosphanyl group.
4-(Diphenylphosphino)benzoic acid: Contains a diphenylphosphino group instead of di-tert-butylphosphanyl.
4-(Dimethylaminophenyl)phosphine: Contains a dimethylamino group instead of the benzoic acid moiety.
Uniqueness
4-(Di-tert-butylphosphanyl)benzoic acid is unique due to the presence of the di-tert-butylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H23O2P |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
4-ditert-butylphosphanylbenzoic acid |
InChI |
InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-11(8-10-12)13(16)17/h7-10H,1-6H3,(H,16,17) |
InChI Key |
IXAFQLRCOXPAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)

![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)

![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)

![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B15151533.png)
![Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)

![3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B15151550.png)
